2-Ethynyl-5-(propan-2-yl)pyridine
Description
Fundamental Significance of Pyridine (B92270) Ring Systems in Chemical Research
The pyridine ring, a six-membered heteroaromatic ring containing one nitrogen atom, is a ubiquitous structural motif in a vast array of chemical compounds. researchgate.netnih.gov Its importance is underscored by its presence in numerous natural products, such as vitamins and alkaloids, as well as in a significant number of pharmaceutical agents and functional materials. researchgate.netnih.gov The nitrogen atom in the pyridine ring imparts a set of unique properties, including basicity, the ability to form hydrogen bonds, and a dipole moment, which are crucial for its diverse functions. nih.gov
In medicinal chemistry, the pyridine scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets. researchgate.net Pyridine derivatives are known to exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. ingentaconnect.comresearchgate.net The ability of the pyridine ring to act as a bioisostere for other chemical groups and its favorable solubility characteristics make it a valuable component in drug design. nih.gov
Beyond pharmaceuticals, pyridine-based structures are integral to materials science, where they are used in the development of ligands for catalysis, organic light-emitting diodes (OLEDs), and sensors. nih.gov The electronic properties of the pyridine ring can be fine-tuned through substitution, allowing for the creation of materials with specific optical and electronic characteristics.
Strategic Importance of Ethynyl (B1212043) Functionalities in Organic Synthesis
The ethynyl group (–C≡CH), a terminal alkyne, is a highly versatile and strategically important functional group in organic synthesis. researchgate.netacs.org Its linear geometry and the high electron density of the triple bond make it a reactive handle for a wide array of chemical transformations. mdpi.com The acetylene group can act as a rigid spacer to connect different molecular fragments or as an isostere for other groups, such as a phenyl ring. researchgate.net
One of the most significant applications of the ethynyl group is in "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific formation of triazoles. nih.gov This reaction is widely used in drug discovery, bioconjugation, and materials science. Furthermore, terminal alkynes are key substrates in a variety of cross-coupling reactions, such as the Sonogashira coupling, which is instrumental in the formation of carbon-carbon bonds. mdpi.com
In medicinal chemistry, the incorporation of an ethynyl group into a drug candidate can enhance its binding affinity to target proteins and improve its metabolic stability. researchgate.netacs.org It is a recognized structural feature in a range of therapeutic agents targeting enzymes like monoamine oxidase (MAO) and various kinases. nih.gov
Overview of Academic Research on Ethynylpyridine Scaffolds and Derivatives
The combination of a pyridine ring and an ethynyl functionality gives rise to ethynylpyridine scaffolds, a class of compounds that has garnered considerable interest in academic research. These molecules serve as versatile building blocks for the synthesis of more complex heterocyclic systems and functional materials. nih.govyoutube.com
Research in this area has explored the synthesis of various substituted ethynylpyridines and their subsequent transformations. acs.orgorganic-chemistry.org For instance, nickel-catalyzed three-component reactions involving ethynylpyridines have been developed for the construction of complex glycosides. acs.org The resulting products have potential applications in the development of new therapeutic agents.
Furthermore, oligo(ethynylpyridine) derivatives have been investigated for their potential in creating multi-stimuli-responsive materials. nih.gov These materials can change their conformation and photophysical properties in response to external stimuli such as solvents, temperature, and pH, making them promising candidates for use in sensors and molecular switches. The study of ethynylpyridine derivatives continues to be an active area of research, with ongoing efforts to develop new synthetic methodologies and explore their applications in various scientific disciplines.
Chemical Data of 2-Ethynyl-5-(propan-2-yl)pyridine
| Property | Value |
| Molecular Formula | C₁₀H₁₁N |
| Molecular Weight | 145.20 g/mol |
| XLogP3-AA | 2.3 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 2 |
| Exact Mass | 145.089149355 Da |
| Monoisotopic Mass | 145.089149355 Da |
Data sourced from PubChem and predicted by computational methods.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethynyl-5-propan-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-4-10-6-5-9(7-11-10)8(2)3/h1,5-8H,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZFTUAMYIMXLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(C=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1824195-28-9 | |
| Record name | 2-ethynyl-5-(propan-2-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 2 Ethynyl 5 Propan 2 Yl Pyridine and Analogous Structures
Regioselective Synthesis of the Pyridine (B92270) Core
The construction of the 2-substituted-5-alkylpyridine framework is a foundational step in the synthesis of the target molecule. Achieving the desired regiochemistry—substituents at the C2 and C5 positions—can be challenging and often requires multi-step sequences or specialized cyclization reactions.
A common strategy involves the synthesis of a key intermediate, such as 2-halo-5-isopropylpyridine. One approach to such precursors is the cyclocondensation of α,β-unsaturated aldehydes or ketones. For instance, a process for preparing 2-halo-5-substituted pyridines can involve the halogenation of an α,β-unsaturated aldehyde or ketone followed by a cyclocondensation reaction to form the pyridine ring. google.com
Another powerful method for creating substituted pyridines is the Minisci reaction, a radical-based alkylation. However, direct C-H alkylation of pyridine often yields mixtures of regioisomers. nih.govnih.gov To overcome this, strategies involving blocking groups have been developed to achieve high regioselectivity. For example, a maleate-derived blocking group can be used to direct Minisci-type decarboxylative alkylation specifically to the C-4 position of the pyridine ring. nih.govnih.gov While this provides C4-alkylated pyridines, similar strategic functionalizations starting from pre-functionalized pyridines are necessary to achieve the 2,5-substitution pattern.
Historically, building the pyridine ring from acyclic precursors has been a primary method to control substitution patterns, avoiding the regioselectivity issues associated with functionalizing the intact heterocycle. rsc.org
Introduction of the Ethynyl (B1212043) Group via Transition Metal-Catalyzed Coupling Reactions
With the 2-halo-5-isopropylpyridine core in hand, the next critical transformation is the introduction of the ethynyl group at the C2 position. Transition metal-catalyzed cross-coupling reactions are the most effective and widely used methods for this purpose.
The Sonogashira reaction is a robust and versatile method for forming C(sp²)–C(sp) bonds, making it ideal for the alkynylation of aryl and heteroaryl halides. wikipedia.org The reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgmdpi.com
For the synthesis of 2-ethynyl-5-(propan-2-yl)pyridine, the precursor 2-bromo- or 2-iodo-5-isopropylpyridine would be reacted with a protected alkyne, such as trimethylsilylacetylene (B32187) (TMSA). The TMS group is later removed under mild basic conditions. The reaction is highly efficient for various pyridine substrates, including those with electron-donating or electron-withdrawing groups. scirp.orgresearchgate.net A variety of palladium catalysts, ligands, and reaction conditions can be employed, with microwave-assisted protocols offering the advantage of significantly reduced reaction times and often higher yields. researchgate.net
The generally accepted mechanism involves two interconnected catalytic cycles. The palladium cycle includes oxidative addition of the halopyridine to the Pd(0) catalyst, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the alkynylated pyridine and regenerate the Pd(0) catalyst. The copper cycle involves the formation of the copper acetylide from the terminal alkyne, copper(I) salt, and base.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |
| Pd(CF₃COO)₂ | PPh₃ | Et₃N | DMF | 100 | scirp.org |
| Pd(PPh₃)₂Cl₂ | - | Et₃N | DMSO | 100 | researchgate.net |
| Pd(dppf)Cl₂ | - | - | - | - | mdpi.com |
| Pd(0) (in situ) | - | - | - | RT | wikipedia.org |
This table presents a selection of typical conditions for Sonogashira coupling reactions involving pyridine substrates. The specific conditions may vary depending on the exact substrates used.
While the Sonogashira coupling is predominant, other methods for pyridine alkynylation exist. One alternative is the direct C–H alkynylation. For example, a copper-catalyzed method allows for the direct C2 alkynylation of imidazo[4,5-b]pyridine derivatives using stable and readily available 1,1-dibromo-1-alkenes as electrophilic alkyne sources. nih.gov This approach avoids the need for a pre-halogenated pyridine.
Another strategy involves the use of highly reactive organometallic reagents. The addition of alkynyllithium reagents to pyridines, promoted by BF₃·Et₂O, followed by oxidative rearomatization, can yield 2-alkynylpyridines. researchgate.net
Furthermore, variations of the Sonogashira reaction, such as the "inverse Sonogashira," where an alkynyl halide is coupled with an organometallic pyridine derivative, represent another synthetic route. nih.gov These alternative methods expand the toolkit available to chemists for constructing alkynylated pyridine structures.
Functionalization of the Pyridine Skeleton
Once this compound is synthesized, its pyridine skeleton can be further modified to create a library of analogous structures. The inherent electronic properties of the pyridine ring dictate the strategies for its functionalization.
Direct C–H functionalization is an atom-economical strategy for modifying heterocyclic cores. nih.govrsc.org However, the electron-deficient nature of the pyridine ring and the coordinating power of the nitrogen atom make this challenging. researchgate.net C–H functionalization reactions on pyridines are often directed to the ortho- (C2, C6) and para- (C4) positions due to the electronic influence of the nitrogen atom. researchgate.net
For a 2,5-disubstituted pyridine like the title compound, the remaining C-H bonds are at positions 3, 4, and 6. The C6 and C4 positions would be the most likely sites for further functionalization via methods that favor reaction at positions ortho or para to the ring nitrogen. Transition-metal catalysis is a key enabler for these transformations, allowing for various C-C and C-heteroatom bonds to be formed. beilstein-journals.org Achieving functionalization at the C3 position (meta to the nitrogen) is significantly more difficult due to the ring's inherent electronic properties but can be achieved using specialized directing group strategies or temporary dearomatization approaches. nih.govnih.gov
| Functionalization Type | Position(s) | Method | Notes | Reference |
| Alkenylation | C2 | Nickel/Lewis Acid Catalysis | High chemo-, regio-, and stereoselectivity. | acs.org |
| Arylation | C4 | N-aminopyridinium salts | Base-mediated, catalyst-free method with electron-rich arenes. | frontiersin.org |
| Alkylation | C2/C4 | Minisci-type radical reactions | Classic method for functionalizing electron-deficient heterocycles. | nih.gov |
| Sulfonylation | C3 (meta) | Electrochemical Dearomatization | Achieves challenging meta-functionalization via an electron-rich intermediate. | nih.gov |
This table illustrates various C-H functionalization approaches applicable to the pyridine ring.
The reactivity of the pyridine ring can be understood by identifying its electrophilic and nucleophilic sites.
Electrophilic Sites (C2, C4, C6): The nitrogen atom withdraws electron density from the ring, making the α (C2, C6) and γ (C4) positions electron-deficient. nih.govacs.org These sites are susceptible to attack by nucleophiles. This reactivity can be enhanced by N-activation, for example, by forming an N-oxide or an N-aminopyridinium salt, which further increases the electrophilicity of the ring and facilitates nucleophilic addition. nih.govfrontiersin.org
Nucleophilic Sites (C3, C5): The β (C3, C5) positions are less electron-deficient and are the sites of electrophilic aromatic substitution. nih.govacs.org However, these reactions are generally much more difficult to perform on pyridine than on benzene (B151609) and often require harsh conditions. rsc.orgquora.com This is because under the strongly acidic conditions required for many electrophilic substitutions (e.g., nitration), the pyridine nitrogen is protonated, creating a pyridinium (B92312) ion that is strongly deactivated towards electrophilic attack. rsc.org
For this compound, derivatization could be envisioned by targeting the remaining C-H bonds based on these principles. Nucleophilic addition could potentially occur at C4 or C6, while electrophilic substitution would be directed to the C3 position, though it would likely require forcing conditions.
Modular Synthesis of Pyridine-Fused Heterocycles
The modular synthesis of pyridine-fused heterocycles from precursors like this compound allows for the systematic construction of diverse molecular scaffolds. This approach involves the strategic assembly of molecular fragments, enabling rapid access to libraries of compounds with varied substitution patterns. Key to this strategy is the use of the ethynyl group as a versatile reactive partner in ring-forming reactions.
Intramolecular Cyclization Pathways
Intramolecular cyclization offers an efficient route to fused ring systems by forming one or more rings from a single precursor molecule. These reactions are often characterized by high atom economy and favorable entropic contributions. For substrates based on 2-ethynylpyridine (B158538), several distinct intramolecular pathways can be employed to construct fused heterocycles.
One innovative strategy involves the cyclization of 2-alkynylpyridine derivatives that bear a pendant nitrile group. nih.govnih.gov This transformation proceeds through a base-catalyzed isomerization of the alkyne to a reactive allene (B1206475) intermediate. The allene then undergoes a [4+2] cycloaddition with the tethered nitrile, a process analogous to a tetradehydro-Diels-Alder reaction, to yield a pyridine-fused pyridine ring (a naphthyridine derivative). nih.gov This reaction can be performed under mild, ambient temperature conditions using an organic base like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). nih.gov Computational studies using DFT have supported the proposed mechanism, including the exclusive cyclization onto the C3 position of the pyridine ring rather than the nitrogen atom. nih.gov
Another powerful method for intramolecular cyclization is the transition metal-catalyzed direct C-H arylation. This approach can forge a new ring by creating a carbon-carbon bond between the pyridine ring and an appended aryl group. For instance, palladium catalysis has been successfully used to cyclize N-aryl-2-quinolinecarboxyamides, where a C-H bond on the pyridine portion of the quinoline (B57606) ring reacts with a C-Br bond on the N-aryl substituent to form a multiply fused heterocyclic system. mdpi.com This methodology has been extended to various pyridine carboxamide derivatives, demonstrating its utility in synthesizing complex, fused nitrogen-containing heterocycles in moderate to excellent yields. mdpi.com
Brønsted acids can also catalyze the intramolecular cyclization of appropriately functionalized alkylpyridines. While not starting with an alkyne, these reactions showcase the reactivity of the pyridine core in forming fused systems. For example, pyridines with β-ketoamide side chains can undergo an aldol-like condensation onto the pyridine ring in the presence of triflic acid (TfOH) to produce pyridyl-substituted hydroxy lactams. organic-chemistry.org
| Substrate Type | Reaction Pathway | Catalyst/Reagent | Product | Yield (%) | Ref. |
| 2-Alkynylpyridine with pendant nitrile | Base-catalyzed allene formation followed by intramolecular [4+2] cycloaddition | TBD | Pyrido[2,3-b]pyridine derivative | 75 | nih.gov |
| 2-Alkynylpyrazine with pendant nitrile | Base-catalyzed allene formation followed by intramolecular [4+2] cycloaddition | TBD | Pyrido[2,3-b]pyrazine derivative | 75 | nih.gov |
| 2-Alkynylthiophene with pendant nitrile | Base-catalyzed allene formation followed by intramolecular [4+2] cycloaddition | TBD | Pyridothiophene derivative | 93 | nih.gov |
| N-(o-bromophenyl)quinoline-2-carboxamide | Intramolecular Pd-catalyzed C-H arylation | Pd(OAc)₂ / PPh₃ | Fused quinoline derivative | 94 | mdpi.com |
| Pyridine with β-ketoamide side chain | Brønsted acid-catalyzed aldol-like condensation | TfOH | Pyridyl-substituted hydroxy lactam | Good | organic-chemistry.org |
Cycloaddition Reactions (e.g., [2+2+2] Cycloadditions)
Cycloaddition reactions are powerful tools for ring construction, forming multiple bonds in a single, often stereocontrolled, step. For precursors like this compound, the ethynyl group can participate as a 2π-electron component in various cycloaddition manifolds to build fused rings.
[2+2+2] Cycloadditions
The transition-metal-catalyzed [2+2+2] cycloaddition of three unsaturated components is a highly atom-economical method for synthesizing six-membered rings. mdpi.com To create a fused system from an alkynylpyridine, the reaction typically involves the cotrimerization of a diyne with the alkynylpyridine. Various transition metals, including cobalt, rhodium, and nickel, are effective catalysts for this transformation. nih.govmdpi.com
Cobalt-catalyzed systems, such as those using CoCl₂(phen) with a zinc reductant, are practical for the synthesis of substituted pyridines from diynes and nitriles. nih.govnih.gov By analogy, a diyne can be cyclized with this compound (acting as the "nitrile surrogate") to afford a fused, polycyclic aromatic system. The mechanism is thought to involve the oxidative coupling of two alkyne units to the metal center, forming a metallacyclopentadiene intermediate, into which the third unsaturated partner (the ethynylpyridine) inserts, followed by reductive elimination to yield the aromatic product. nih.gov
Rhodium catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃) or cationic rhodium complexes, are also highly versatile for [2+2+2] cycloadditions. mdpi.comnih.gov They can catalyze the cycloaddition of diynes with a variety of unsaturated partners, including nitriles and other alkynes, to construct pyridine and benzene rings, respectively. nih.gov The choice of ligand on the rhodium center is crucial for controlling the reactivity and selectivity of the reaction. mdpi.com
| Alkyne 1 | Alkyne 2 / Nitrile | Catalyst System | Product Type | Yield (%) | Ref. |
| CF₃-substituted diyne | Various Nitriles | CoCl₂(phen) / Zn / ZnBr₂ | α-CF₃-Pyridine | Excellent | nih.gov |
| Diarylacetylene | Various Nitriles | CoI₂ / dppp (B1165662) / Zn | Polyarylpyridine | Good-Excellent | nih.gov |
| Enediyne | (Intramolecular) | [Rh((R)-segphos)]BF₄ | Fused Cyclohexadiene | 99 | mdpi.com |
| Cyanodiyne | (Intramolecular) | [Rh(cod)Cl]₂ / dppf | Fused Pyridine | 72 | nih.gov |
Note: This table presents data for analogous [2+2+2] cycloaddition reactions that form pyridine or benzene rings, illustrating the methodology's applicability for creating fused systems from a suitable diyne and an alkynylpyridine.
[4+2] Cycloadditions (Diels-Alder Reactions)
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings. masterorganicchemistry.com In this context, this compound can act as the 2π-electron component (the dienophile), reacting with a 4π-electron component (a conjugated diene) to form a fused, partially saturated heterocyclic system. The reactivity of the ethynylpyridine as a dienophile is enhanced by the electron-withdrawing nature of the pyridine ring. masterorganicchemistry.comkhanacademy.org The reaction with a simple diene like 1,3-butadiene (B125203) would yield a 5,8-dihydroisoquinoline derivative. If an alkyne is used as the dienophile, the resulting cycloadduct retains a double bond in the newly formed ring. masterorganicchemistry.com
An important variant is the inverse-electron-demand Diels-Alder reaction, where an electron-deficient heterocycle acts as the diene. The intramolecular version of this reaction has been used to synthesize fused systems from pyridazinecarbonitriles (analogous to pyridines) bearing tethered alkyne side chains. mdpi.com Upon heating, these substrates undergo cyclization to afford fused benzonitriles, demonstrating a viable pathway for converting pyridine derivatives with appropriate side chains into fused polycycles. mdpi.comresearchgate.net
| Diene Component | Dienophile Component | Conditions | Product Type | Yield (%) | Ref. |
| Pyridazinecarbonitrile with butynyloxy side chain | (Intramolecular) | Bromobenzene, 150 °C | 2,3-Dihydrobenzofurancarbonitrile | 79 | mdpi.com |
| Pyridazinecarbonitrile with butynylamino side chain | (Intramolecular) | 1,2,4-Trichlorobenzene, 180 °C | 7-Indolinecarbonitrile | 49 | mdpi.com |
| Vinylallenes | Arylsulfonyl Cyanides | Heat or Base | Highly Substituted Pyridines | Good | nih.gov |
| 2(1H)-Pyridone | N-Phenylmaleimide | High Pressure | Isoquinuclidine derivative | 41-71 | nih.gov |
Note: This table includes data from intramolecular and intermolecular [4+2] cycloadditions involving pyridine analogs or leading to pyridine rings, showcasing the potential of this strategy.
Investigation of the Chemical Reactivity Profile of 2 Ethynyl 5 Propan 2 Yl Pyridine
Reactivity of the Terminal Alkyne Moiety
The ethynyl (B1212043) group at the 2-position of the pyridine (B92270) ring is a versatile functional group that readily participates in a variety of addition and coupling reactions.
Click Chemistry Applications: Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)
The terminal alkyne of 2-ethynyl-5-(propan-2-yl)pyridine is primed for participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction involves the [3+2] cycloaddition between the terminal alkyne and an organic azide (B81097) to regioselectively form a stable 1,4-disubstituted 1,2,3-triazole. thieme-connect.comthieme-connect.comacs.org
The reaction of 2-ethynylpyridine (B158538) with an organic azide, such as benzyl (B1604629) azide, in the presence of a copper(I) catalyst, yields the corresponding 2-(1-benzyl-1H-1,2,3-triazol-4-yl)pyridine. thieme-connect.com It has been observed that 2-ethynylpyridine itself can act as a promoter for the CuCl-catalyzed reaction in water, suggesting the formation of a copper acetylide complex that facilitates the catalytic cycle. thieme-connect.comthieme-connect.com The resulting pyridine-triazole (pyta) ligands are valuable in coordination chemistry due to their resemblance to bipyridine ligands. thieme-connect.com
For this compound, the isopropyl group at the 5-position is expected to have a minimal steric and electronic effect on the CuAAC reaction, allowing for the efficient synthesis of a wide array of 1,2,3-triazole derivatives. The reaction is generally high-yielding and tolerant of a broad range of functional groups on the azide partner. acs.org
Table 1: Representative Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Reaction
| Alkyne | Azide | Catalyst | Product | Reference |
| 2-Ethynylpyridine | Benzyl Azide | CuCl | 1-Benzyl-4-(pyridin-2-yl)-1H-1,2,3-triazole | thieme-connect.com |
| Phenylacetylene | Benzyl Azide | [Cu2(μ-Br)2(tBuImCH2pyCH2NEt2)]2 | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | acs.org |
Hydrosilylation and Related Additions to the Triple Bond
The carbon-carbon triple bond of the ethynyl group can undergo hydrosilylation, which is the addition of a silicon-hydrogen bond across the alkyne. This reaction is typically catalyzed by transition metal complexes, most notably those of platinum, but also rhodium, iridium, and others. wikipedia.org The hydrosilylation of a terminal alkyne can lead to the formation of vinylsilanes. Depending on the catalyst and reaction conditions, the addition can proceed with different regioselectivity (Markovnikov or anti-Markovnikov) and stereoselectivity (syn or anti). wikipedia.org
Pyridine Nitrogen Reactivity
The lone pair of electrons on the sp2-hybridized nitrogen atom of the pyridine ring is a key site of reactivity, allowing for protonation, coordination to Lewis acids, and N-oxidation.
Protonation and Lewis Acid Coordination
The nitrogen lone pair is also available for coordination to Lewis acids, such as metal ions. This property is fundamental to the use of pyridine derivatives as ligands in coordination chemistry and catalysis. nih.gov
N-Oxidation Reactions
The pyridine nitrogen can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, MCPBA) or hydrogen peroxide in acetic acid. scripps.eduwikipedia.org The oxidation of 2-substituted pyridines with dimethyldioxirane (B1199080) has been shown to produce the corresponding N-oxides quantitatively in many cases. researchgate.net
The formation of the N-oxide significantly alters the electronic properties of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack. scripps.eduwikipedia.org The N-oxide of this compound would be a valuable intermediate for further functionalization of the pyridine ring. For instance, N-oxidation increases the reactivity of the 2- and 4-positions towards nucleophilic substitution. wikipedia.orgyoutube.com
Reactivity at the Pyridine Ring Carbon Atoms
The pyridine ring is an electron-deficient aromatic system, which influences its susceptibility to substitution reactions. Generally, pyridine is less reactive towards electrophilic aromatic substitution than benzene (B151609) but more reactive towards nucleophilic aromatic substitution. studylib.netquimicaorganica.org
In this compound, the positions for substitution are C-3, C-4, and C-6. The directing effects of the existing substituents will govern the regioselectivity of these reactions. The 2-ethynyl group is an electron-withdrawing group, deactivating the ring towards electrophilic attack and directing incoming electrophiles primarily to the C-3 and C-5 positions. The 5-isopropyl group is an ortho-, para-director and a weak activating group.
For electrophilic substitution, the deactivating effect of the pyridine nitrogen and the 2-ethynyl group would make such reactions challenging, likely requiring harsh conditions. quimicaorganica.org The substitution would be expected to occur at the C-3 position, which is meta to the nitrogen and the ethynyl group.
Nucleophilic aromatic substitution is more favorable for pyridines, particularly at the positions ortho and para to the nitrogen (C-2, C-4, C-6). quora.com In this molecule, the C-6 position is the most likely site for nucleophilic attack, being ortho to the nitrogen. The presence of the electron-withdrawing ethynyl group at C-2 would further activate the ring towards nucleophilic attack. The reaction at the C-2 or C-4 position would involve the displacement of a suitable leaving group if one were present. In the absence of a leaving group, very strong nucleophiles like organolithium reagents or sodium amide can attack the ring, leading to addition followed by elimination of a hydride ion, as seen in the Chichibabin reaction. youtube.com
Nucleophilic Aromatic Substitution Pathways
Nucleophilic Aromatic Substitution (SNA) is a characteristic reaction for electron-deficient aromatic systems like pyridine. The reaction typically proceeds via an addition-elimination mechanism, involving a high-energy anionic intermediate (Meisenheimer complex). The inherent electron-withdrawing nature of the nitrogen atom in the pyridine ring depletes electron density, particularly at the C2 (ortho) and C4 (para) positions, making them susceptible to attack by nucleophiles. stackexchange.comvaia.com
For a nucleophilic substitution to occur, a suitable leaving group is generally required at the position of attack. In the case of this compound, which lacks a conventional leaving group like a halide, substitution would necessitate the displacement of a hydride ion (H⁻). This process, known as the Chichibabin reaction, requires exceptionally strong nucleophiles (e.g., sodium amide, NaNH₂) and typically harsh reaction conditions.
The regioselectivity of nucleophilic attack is dictated by the stability of the intermediate anionic complex. Attack at the C2 or C4 positions allows the negative charge to be delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.comquimicaorganica.org Attack at the C3 position does not permit this resonance stabilization, making it far less favorable. stackexchange.com
In this compound, the substituents modulate this intrinsic reactivity:
Ethynyl Group (C2): As an sp-hybridized, electron-withdrawing group, the ethynyl substituent further enhances the electrophilicity of the pyridine ring, particularly at the positions ortho and para to it (C3 and C6). This effect would make the ring more susceptible to nucleophilic attack compared to an unsubstituted pyridine.
Isopropyl Group (C5): This alkyl group is electron-donating via a positive inductive effect (+I), which slightly counteracts the ring's electron deficiency. However, this effect is generally insufficient to prevent nucleophilic attack on the activated pyridine system.
Considering these factors, the most probable sites for a Chichibabin-type reaction on this compound would be the C6 and C4 positions, as attack at these sites leads to the most stabilized intermediates. However, the C6 position is sterically hindered by the adjacent isopropyl group, which would likely favor attack at the C4 position.
Table 1: Predicted Regioselectivity of Nucleophilic Aromatic Substitution on this compound
| Position of Attack | Electronic Factors | Steric Factors | Predicted Feasibility |
| C3 | Unfavorable (no charge delocalization to N) | Accessible | Very Low |
| C4 | Favorable (charge delocalization to N) | Accessible | Moderate to High |
| C6 | Favorable (charge delocalization to N) | Sterically Hindered | Low to Moderate |
Directed and Non-Directed C–H Activation
Direct C–H activation is a powerful and atom-economical strategy for functionalizing aromatic rings without pre-installed leaving groups. These reactions can be broadly categorized as non-directed or directed.
Non-Directed C–H Activation: These reactions, such as Minisci-type radical substitutions, typically involve highly reactive intermediates and often suffer from a lack of regioselectivity, which can lead to mixtures of products. For a molecule with multiple distinct C–H bonds like this compound, achieving selectivity through non-directed methods would be a significant challenge.
Directed C–H Activation: A more precise approach is Directed ortho-Metalation (DoM), where a functional group on the ring, known as a Directed Metalation Group (DMG), coordinates to an organometallic base (commonly an organolithium reagent) and directs deprotonation to an adjacent ortho position. wikipedia.orgorganic-chemistry.org This strategy dramatically enhances both the rate and regioselectivity of C–H activation.
In this compound, there are two potential endogenous directing groups:
Pyridine Nitrogen: The lone pair on the pyridine nitrogen can act as a DMG, typically directing metalation to the C2 and C6 positions. Since the C2 position is already substituted, the directing influence would be towards C6. However, this position is subject to significant steric hindrance from the C5-isopropyl group. harvard.edu
Ethynyl Group: Alkynyl groups are recognized as weak but effective DMGs, capable of directing lithiation to the adjacent C3 position. organic-chemistry.org
A competition between these directing effects would determine the primary site of metalation. The C3-H bond is activated by the adjacent ethynyl group and is sterically unencumbered. The C6-H bond is activated by the powerful directing effect of the ring nitrogen, but this is counteracted by severe steric hindrance from the isopropyl group. The C4-H bond lacks a proximal directing group and is therefore the least likely to be activated via a DoM mechanism. rsc.org Therefore, directed metalation is most likely to occur selectively at the C3 position.
Table 2: Analysis of Potential Sites for Directed ortho-Metalation (DoM)
| C–H Bond | Directing Group Influence | Steric Influence | Predicted Site of Metalation |
| C3-H | Directed by C2-Ethynyl group | Accessible | Most Probable |
| C4-H | No proximal DMG | Accessible | Unlikely |
| C6-H | Directed by Pyridine Nitrogen | Highly Hindered by C5-Isopropyl | Less Probable |
Influence of the Isopropyl Group on Steric and Electronic Reactivity
Steric Influence: The tert-butyl group is well-known for its steric bulk, and the isopropyl group, while smaller, is also a sterically demanding substituent. Its three-dimensional volume extends over the adjacent C4 and C6 positions. rsc.org
Hindrance at C6: The proximity of the isopropyl group to the C6 position creates a sterically crowded environment. This would impede the approach of reagents, significantly lowering the rate of any reaction targeted at this site, such as directed metalation or nucleophilic attack.
Hindrance at C4: The C4 position is also affected, though to a lesser extent than C6. The free rotation of the isopropyl group can partially shield the C4 position, potentially disfavoring attack by very bulky reagents compared to an unhindered pyridine.
Electronic Influence: As an alkyl group, the isopropyl substituent is electron-donating through a positive inductive effect (+I). nih.gov This effect alters the electron density of the pyridine ring.
Effect on C–H Activation/Metalation: The increased electron density makes the ring protons slightly less acidic, which could slow the rate of deprotonation. Conversely, the electron-donating nature increases the basicity of the pyridine nitrogen, enhancing its ability to coordinate with Lewis acidic metals, a key step in many C–H activation cycles and in DoM. nih.govrsc.org
Table 3: Summary of Steric and Electronic Effects of the C5-Isopropyl Group
| Effect Type | Description | Consequence on Reactivity |
| Steric | Significant bulk around the C5 position. | - Inhibits reactions at the C6 position. - Moderately hinders reactions at the C4 position. |
| Electronic | Electron-donating (+I effect). | - Slightly deactivates the ring towards nucleophilic attack. - Increases basicity of the pyridine nitrogen, potentially aiding metal coordination. |
Derivatization and Analog Synthesis from 2 Ethynyl 5 Propan 2 Yl Pyridine
Construction of Triazole-Pyridine Ligands and Related Heterocycles
The terminal alkyne functionality of 2-ethynyl-5-(propan-2-yl)pyridine is particularly amenable to cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." mdpi.comuniupo.it This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. By reacting this compound with a variety of organic azides, a library of novel triazole-pyridine hybrid molecules can be synthesized. These structures are of significant interest as they can act as bidentate or tridentate ligands for various metal ions, with applications in catalysis and materials science. rsc.org
The general synthetic approach involves the reaction of this compound with an azide (B81097) partner (R-N₃) in the presence of a copper(I) catalyst. The resulting products are 1-substituted-4-(5-(propan-2-yl)pyridin-2-yl)-1H-1,2,3-triazoles. The properties of these ligands can be fine-tuned by varying the 'R' group on the azide.
| Reactant 1 | Reactant 2 (Azide) | Product Class |
| This compound | Benzyl (B1604629) azide | 1-Benzyl-4-(5-(propan-2-yl)pyridin-2-yl)-1H-1,2,3-triazole |
| This compound | Phenyl azide | 1-Phenyl-4-(5-(propan-2-yl)pyridin-2-yl)-1H-1,2,3-triazole |
| This compound | Alkyl azides | 1-Alkyl-4-(5-(propan-2-yl)pyridin-2-yl)-1H-1,2,3-triazoles |
Beyond the 1,2,3-triazoles formed via CuAAC, the synthesis of 1,2,4-triazole (B32235) derivatives is also a significant area of research, often involving multi-step sequences starting from pyridine (B92270) hydrazides or other precursors. nih.govresearchgate.net While direct conversion of this compound to 1,2,4-triazoles is less common, its structural motif is a target in the design of new bioactive molecules.
Synthesis of Pyrazolopyridine and Pyrrolopyridine Fused Systems
The fusion of a pyrazole (B372694) or pyrrole (B145914) ring to the pyridine core of this compound leads to the formation of pyrazolopyridines and pyrrolopyridines, respectively. These bicyclic heterocyclic systems are prevalent in many biologically active compounds. researchgate.netnih.govnih.gov
The synthesis of pyrazolopyridines from an ethynylpyridine precursor can be envisioned through several strategic cyclization reactions. One potential pathway involves the reaction of the alkyne with hydrazine (B178648) derivatives. For instance, treatment of this compound with hydrazine could, under appropriate conditions, lead to the formation of a pyrazolo[1,5-a]pyridine (B1195680) ring system. The specific isomer formed would depend on the reaction conditions and the regioselectivity of the initial nucleophilic attack and subsequent cyclization. Research on related systems has shown that such cyclizations are feasible and provide access to a variety of substituted pyrazolopyridines. mdpi.com
Similarly, the construction of the pyrrolopyridine (azaindole) scaffold can be approached from this compound. Methods such as the Larock indole (B1671886) synthesis or other transition-metal-catalyzed annulations could potentially be employed. These reactions would typically involve the coupling of the alkyne with an appropriately substituted amine, followed by an intramolecular cyclization to form the fused five-membered nitrogen-containing ring. The synthesis of pyrrolo-pyridine benzamide (B126) derivatives has been explored for their potential as antitumor agents. nih.gov
Incorporation into Complex Molecular Architectures
The ethynyl (B1212043) group of this compound serves as a versatile handle for its incorporation into larger and more complex molecular architectures. This is primarily achieved through cross-coupling reactions such as the Sonogashira, Suzuki, and Stille couplings.
In a Sonogashira coupling , the terminal alkyne can be coupled with aryl or vinyl halides, allowing for the extension of the conjugated system. This is a powerful method for creating larger planar aromatic structures with potential applications in organic electronics.
The Suzuki coupling , while not directly utilizing the ethynyl group, can be employed on a halogenated derivative of the parent pyridine. For instance, bromination of the pyridine ring would provide a substrate for coupling with various boronic acids, introducing a wide range of substituents. The ethynyl group could be introduced before or after such coupling reactions, showcasing the modularity of the synthetic design.
Furthermore, the alkyne can participate in various cycloaddition reactions beyond the CuAAC. For example, [3+2] cycloadditions with other dipoles or [4+2] cycloadditions (Diels-Alder reactions) where the alkyne acts as a dienophile can lead to the formation of highly complex, polycyclic systems. The synthesis of fused pyridine derivatives through such reactions is an active area of research. researchgate.net
Development of Chiral Derivatives
The development of chiral derivatives of this compound is crucial for applications in asymmetric catalysis and for the synthesis of enantiomerically pure pharmaceuticals. Chirality can be introduced in several ways.
One approach is to use a chiral catalyst in reactions involving the ethynyl group. For example, an asymmetric version of the CuAAC reaction could be employed to generate chiral triazole products.
Another strategy involves the derivatization of the molecule with a chiral auxiliary . This auxiliary can guide subsequent reactions to proceed stereoselectively, and can often be removed later in the synthetic sequence.
Finally, if a prochiral center exists within a derivative of this compound, an asymmetric transformation can be used to set the stereochemistry. For instance, the reduction of a ketone derivative with a chiral reducing agent could yield a chiral alcohol. While specific examples starting from this compound are not extensively documented in readily available literature, the synthesis of stable axially chiral pyridine compounds is a known concept, demonstrating the potential for creating chiral molecules within this class of compounds. nih.gov
Coordination Chemistry and Ligand Design Principles
2-Ethynyl-5-(propan-2-yl)pyridine as a Precursor for Multidentate Ligands
The synthetic utility of this compound as a precursor for multidentate ligands is rooted in the reactivity of its ethynyl (B1212043) group. This functional group is a versatile handle for a variety of coupling reactions, allowing for the extension of the molecule's framework and the introduction of additional donor atoms. The isopropyl group at the 5-position can also play a role in influencing the solubility and steric properties of the resulting ligands and their metal complexes.
The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a primary method for elaborating ethynylpyridine structures. For instance, this compound could be coupled with various halogenated heterocycles (e.g., pyridines, pyrimidines, or pyrazines) to generate bidentate or tridentate ligands. The resulting ligands would feature linked aromatic systems capable of chelating metal ions.
Another powerful synthetic route is the use of "click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The ethynyl group of this compound can readily react with organic azides to form stable triazole rings. By using starting materials containing multiple azide (B81097) or alkyne functionalities, complex dendritic or macrocyclic ligands can be constructed.
Furthermore, the ethynyl group can be transformed into other functional groups that can act as coordination sites. For example, hydration of the alkyne can yield an acetyl group, which can then be used in condensation reactions to form imine-based ligands. unam.mx Such reactions significantly broaden the scope of potential ligand architectures derivable from this starting material. The synthesis of a new polydentate ligand by coupling 2,6-bis(imino)pyridine and (imino)pyridine moieties is an example of the creation of complex ligands from simpler pyridine (B92270) precursors. researchgate.net
Synthesis and Structural Characterization of Metal Complexes with Derived Ligands
The synthesis of metal complexes with ligands derived from this compound would typically involve the reaction of the synthesized ligand with a metal salt in a suitable solvent. The choice of metal ion and reaction conditions would dictate the resulting coordination geometry and nuclearity of the complex. Pyridine-based ligands are known to form stable complexes with a wide range of transition metals, including iron, cobalt, nickel, copper, and zinc, as well as lanthanides. nih.govnih.govnih.gov
The structural characterization of these hypothetical complexes would rely on a suite of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the structure of the ligand and for probing the changes in the electronic environment upon coordination to a metal ion.
Infrared (IR) Spectroscopy: IR spectroscopy would provide evidence of coordination by showing shifts in the vibrational frequencies of the pyridine ring and any other donor groups in the ligand.
UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the complexes would offer insights into the d-d transitions of the metal center and any metal-to-ligand charge transfer (MLCT) bands.
While no specific structural data for complexes of ligands derived from this compound are available, related structures with other pyridine derivatives provide a template for what might be expected. For example, coordination polymers have been successfully assembled from pyridine-dicarboxylic acid linkers, demonstrating the formation of diverse and complex architectures. nih.gov
Binding Affinities and Stability Constants of Metal-Ligand Complexes
The binding affinity and stability of metal-ligand complexes are critical parameters that quantify the strength of the interaction between a metal ion and a ligand in solution. The stability constant (K) is the equilibrium constant for the formation of the complex. High stability constants indicate the formation of a thermodynamically stable complex.
The determination of binding affinities and stability constants is typically carried out using techniques such as potentiometric or spectrophotometric titrations. In a typical experiment, a solution of the ligand is titrated with a solution of a metal salt, and the changes in a measurable property (e.g., pH or absorbance) are monitored.
For ligands derived from this compound, the binding affinity and selectivity for different metal ions would be influenced by several factors:
The nature and number of donor atoms: Ligands with more donor atoms (higher denticity) generally form more stable complexes due to the chelate effect.
The size of the chelate rings: Five- or six-membered chelate rings are typically the most stable.
The steric hindrance: The isopropyl group on the pyridine ring could influence the approach of the metal ion and the resulting coordination geometry.
The electronic properties of the ligand: The electron-donating or -withdrawing nature of the substituents on the ligand can affect the basicity of the donor atoms and thus the stability of the complex.
While specific data for complexes of ligands derived from this compound is not available, the table below presents representative stability constants for complexes of related pyridine-based ligands with various metal ions to illustrate typical values.
| Ligand | Metal Ion | Log K₁ | Log β₂ |
| Pyridine | Cu²⁺ | 2.5 | 4.4 |
| 2,2'-Bipyridine | Fe²⁺ | 4.2 | 8.1 |
| 2,2'-Bipyridine | Ni²⁺ | 7.0 | 13.8 |
| 2,2'-Bipyridine | Cu²⁺ | 8.1 | 13.6 |
| Terpyridine | Fe²⁺ | 10.9 | 20.3 |
| Terpyridine | Ni²⁺ | 13.8 | - |
| Terpyridine | Cu²⁺ | 13.4 | - |
This table presents generalized data for illustrative purposes. Actual values can vary with experimental conditions.
Application of Coordination Complexes in Selective Metal Ion Recognition and Extraction
Coordination complexes of pyridine-based ligands have found widespread application in the selective recognition and extraction of metal ions. The ability to tune the ligand structure allows for the design of receptors that are highly selective for a specific metal ion.
Ligands designed for selective metal ion recognition often incorporate a signaling unit, such as a fluorophore or a chromophore. Upon binding of the target metal ion, a change in the optical properties of the ligand (e.g., fluorescence quenching or enhancement, or a color change) is observed. This principle is the basis for the development of chemical sensors for metal ions.
In the context of metal ion extraction, ligands are designed to be soluble in an organic phase and to selectively bind to a target metal ion in an aqueous phase. The resulting metal-ligand complex is then extracted into the organic phase, allowing for the separation of the metal ion from a mixture. This is of particular importance in hydrometallurgy for the recovery of precious metals and in environmental remediation for the removal of toxic heavy metals.
A related multidentate soft-ligand, 2,6-bis(5,6-dipropyl-1,2,4-triazine-3-yl)pyridine, has been investigated for the extraction of heavy metals. researchgate.net This demonstrates the potential of N-heterocyclic ligands with alkyl substituents to be effective in such applications. Ligands derived from this compound, with their tunable structures and solubility, could potentially be developed for similar purposes. The isopropyl group would enhance solubility in organic solvents used for liquid-liquid extraction. By tailoring the ligand architecture through the versatile ethynyl group, it may be possible to achieve high selectivity for target metal ions like copper, nickel, or precious metals.
Catalytic Applications of 2 Ethynyl 5 Propan 2 Yl Pyridine Based Systems
Transition Metal Catalysis Mediated by Derived Pyridine (B92270) Ligands
The pyridine nitrogen atom of 2-ethynyl-5-(propan-2-yl)pyridine and its derivatives serves as an excellent coordination site for a variety of transition metals. The resulting metal complexes have shown significant potential in mediating a host of catalytic transformations, including key environmental and synthetic reactions. The electronic properties of the pyridine ring, influenced by substituents such as the isopropyl group, can be finely tuned to modulate the catalytic activity of the metallic center.
Electrocatalytic Reduction Reactions (e.g., CO2 Reduction)
The electrochemical conversion of carbon dioxide (CO2) into valuable chemical feedstocks is a critical area of research aimed at mitigating greenhouse gas emissions and developing sustainable energy sources. Pyridine-based ligands have been extensively employed in the design of molecular electrocatalysts for CO2 reduction, owing to their ability to stabilize metal centers in various oxidation states and to facilitate electron transfer processes.
Complexes of transition metals such as rhenium, ruthenium, iron, and cobalt, featuring polypyridyl ligands, have demonstrated significant activity in the electrocatalytic reduction of CO2 to carbon monoxide (CO) or other valuable products. For instance, rhenium(I) complexes with 4'-substituted terpyridine ligands have been shown to catalyze the evolution of CO in organic media with high faradaic yields. mdpi.com The electronic nature of the substituents on the pyridine rings plays a crucial role in tuning the catalytic overpotential and turnover frequency.
Cobalt complexes with polypyridine and aminopyridine ligands have also emerged as promising earth-abundant catalysts for CO2 reduction. units.itacs.org Studies on cobalt complexes with bis(pyridylmonoimine)-based ligands have revealed that the structural flexibility of the ligand framework can influence the catalytic activity and stability. nih.gov More flexible ligands can prevent catalyst deactivation through dimerization and lead to more positive onset potentials for CO2 reduction. Furthermore, cobalt complexes bearing pyridyl-N-heterocyclic carbene (pyNHC) ligands have exhibited excellent efficiency in reducing CO2 to CO. units.it The introduction of cationic substituents on the pyridyl ring can enhance the catalytic activity by stabilizing reduced CO2 intermediates through electrostatic interactions.
While direct studies on this compound-based catalysts are limited, the existing research on analogous pyridine-containing systems provides a strong foundation for their potential application in electrocatalytic CO2 reduction. The ethynyl (B1212043) group could be utilized for immobilization of the catalyst onto electrode surfaces or for the synthesis of more complex multinuclear catalytic systems.
Table 1: Performance of Various Pyridine-Based Electrocatalysts for CO2 Reduction
| Catalyst/Precatalyst | Product | Faradaic Efficiency (%) | Overpotential (V) | Conditions |
| Re(pyNHC-PhCF3)(CO)3Br | CO | 100 | - | MeCN, 2 M H2O |
| [Co(PDI)] with N-methylpyridinium | CO | >95 | 0.18 (more positive onset) | MeCN, 11.0 M H2O |
| Re(I)-terpyridine complexes | CO | 62-98 | 0.75–0.95 | Homogeneous organic media |
This table presents a selection of data from studies on pyridine-based electrocatalysts to illustrate the range of reported efficiencies and conditions. The performance of a catalyst based on this compound would require experimental verification.
Organic Transformation Catalysis (e.g., Halofunctionalization)
Ligands derived from substituted pyridines are instrumental in a variety of transition metal-catalyzed organic transformations. The steric and electronic properties of the pyridine ligand can significantly influence the chemo-, regio-, and stereoselectivity of these reactions.
One area of interest is the halofunctionalization of alkynes, where a halogen and another functional group are added across the carbon-carbon triple bond. While specific examples utilizing this compound are not prevalent in the literature, related pyridine-based systems have shown promise. For instance, copper-catalyzed three-component halo-halodifluoromethylation of alkynes has been achieved using bipyridyl-based ligands. rsc.org This reaction allows for the introduction of both a halogen and a halodifluoromethyl group, creating versatile building blocks for agrochemicals and pharmaceuticals. rsc.org The nature of the pyridine-based ligand is crucial for achieving high product selectivity.
Furthermore, pyridine derivatives have been employed in other important organic transformations. For example, transition metal-catalyzed [2+2+2] cycloaddition reactions of alkynes with nitriles, a powerful method for the synthesis of substituted pyridines, often rely on ligands to control the catalytic activity and selectivity. nih.gov The ethynyl group of this compound itself could participate in such cycloaddition reactions, either as a substrate or as part of a more complex ligand scaffold.
Table 2: Examples of Organic Transformations Catalyzed by Pyridine-Based Systems
| Reaction Type | Catalyst System | Substrates | Key Feature |
| Halo-halodifluoromethylation | Copper/Bipyridyl Ligand | Alkenes and Alkynes | High product selectivity controlled by the ligand. rsc.org |
| [2+2+2] Cycloaddition | Transition Metal/Ligand | Alkynes and Nitriles | Synthesis of highly substituted pyridines. nih.gov |
| Alkylation of Amines | Copper/Photoinduced | Carbazoles and Alkyl Halides | Mild reaction conditions. |
This table provides examples of organic transformations where pyridine-based ligands play a key role. The specific application of this compound in these or other transformations would be a subject for future research.
Organocatalytic Roles of Pyridine Derivatives
In addition to serving as ligands in transition metal catalysis, pyridine derivatives can also function as organocatalysts, where the molecule itself, without a metal center, promotes a chemical reaction. The Lewis basicity of the pyridine nitrogen is a key feature in many organocatalytic applications.
Pyridine and its derivatives can act as nucleophilic catalysts. For instance, in the context of acyl transfer reactions, a pyridine catalyst can react with an acylating agent to form a highly reactive N-acylpyridinium intermediate. This intermediate is then more susceptible to nucleophilic attack by the substrate, leading to the acylated product and regeneration of the pyridine catalyst.
The ethynyl group in this compound offers a potential handle for the development of novel organocatalysts. For example, the ethynyl moiety could be involved in non-covalent interactions, such as hydrogen bonding or π-stacking, with substrates, thereby influencing the stereochemical outcome of a reaction. While direct organocatalytic applications of this compound are yet to be extensively explored, the broader field of organocatalysis provides a framework for its potential use. For example, chiral pyridine-N-oxides have been designed as efficient nucleophilic organocatalysts for acylative dynamic kinetic resolutions.
Furthermore, the concept of metal-mediated organocatalysis has emerged, where a metal ion can enhance the catalytic activity of an organocatalytic ligand. For example, the coordination of a metal to the pyridyl unit of nornicotine (B190312) has been shown to potentiate its organocatalytic activity in aldol (B89426) reactions. This suggests that complexes of this compound could also exhibit interesting properties in this hybrid catalytic approach.
Applications in Materials Science and Agrochemical Research
Integration into Functional Polymeric Materials
The presence of the ethynyl (B1212043) group makes 2-Ethynyl-5-(propan-2-yl)pyridine a valuable monomer for the synthesis of functional polymers. The ethynyl moiety can participate in various polymerization reactions, such as addition polymerization and coupling reactions, to form polymers with tailored properties. For instance, the related compound 2-ethynylpyridine (B158538) has been used to synthesize poly(2-ethynylpyridine), a conjugated polymer with interesting optical and electronic properties. The incorporation of the isopropyl group in this compound could further influence the solubility, processability, and morphology of the resulting polymers.
Table 1: Potential Polymerization Reactions Involving this compound
| Polymerization Type | Potential Polymer Structure | Key Features |
| Addition Polymerization | Poly[this compound] | Conjugated backbone, potential for conductivity and luminescence. |
| Sonogashira Coupling | Copolymers with aryl halides | Tunable electronic and optical properties through comonomer selection. |
| Click Chemistry (e.g., CuAAC) | Triazole-containing polymers | High reaction efficiency and modularity for functionalization. |
This table is illustrative and based on the known reactivity of ethynylpyridines. Specific research on this compound is required to confirm these possibilities.
Incorporation into Optoelectronic Devices and Advanced Materials
Conjugated polymers derived from ethynylpyridine monomers are of interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The pyridine (B92270) nitrogen atom can act as an electron-accepting unit, influencing the electronic energy levels of the material. The isopropyl group in this compound could enhance the solubility of these polymers in organic solvents, facilitating their deposition from solution for device fabrication. Furthermore, the ethynyl group itself can be a site for post-polymerization modification, allowing for the fine-tuning of the material's properties.
Utilization as Nitrification Inhibitors in Sustainable Agriculture
Nitrification, the biological oxidation of ammonia (B1221849) to nitrate, can lead to nitrogen loss from agricultural soils and environmental pollution. Certain pyridine-containing compounds have been investigated as nitrification inhibitors, which slow down this process and improve nitrogen use efficiency. While direct studies on this compound as a nitrification inhibitor are not prominent, the pyridine core is a known pharmacophore for this activity. The specific substituents, the ethynyl and isopropyl groups, would likely modulate the efficacy and environmental fate of the compound. Further research is needed to evaluate its potential in this domain.
Pyridine Scaffolds in Target-Specific Molecular Inhibitors (e.g., Kinase Inhibition)
The pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in the core of many kinase inhibitors used in cancer therapy. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in disease. The pyridine ring can form key hydrogen bond interactions with the hinge region of the kinase active site. The substituents on the pyridine ring are critical for determining the inhibitor's potency and selectivity.
Computational and Spectroscopic Approaches in the Study of 2 Ethynyl 5 Propan 2 Yl Pyridine
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting the electronic structure and reactivity of organic molecules. ias.ac.inscirp.org For 2-Ethynyl-5-(propan-2-yl)pyridine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G+(d,p), can provide deep insights into its molecular properties. ias.ac.in
The electronic characteristics of pyridine (B92270) derivatives are significantly influenced by the nature and position of their substituents. ias.ac.in The electron-withdrawing nature of the pyridine nitrogen, combined with the π-system of the ethynyl (B1212043) group and the electron-donating isopropyl group, creates a unique electronic environment in this compound.
Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. dntb.gov.ua A smaller gap suggests higher reactivity. The distribution of these frontier orbitals also reveals likely sites for electrophilic and nucleophilic attack. For instance, in related pyridine derivatives, the nitrogen atom is often a preferred site for nucleophilic attack. dntb.gov.ua
Furthermore, DFT can be used to calculate various reactivity descriptors. The molecular electrostatic potential (MEP) map, for example, visually represents the charge distribution and identifies electron-rich and electron-poor regions of the molecule, which is crucial for predicting non-covalent interactions and reaction sites. mdpi.com
Table 1: Predicted Electronic Properties of this compound from DFT Studies on Analogous Compounds
| Property | Predicted Value/Characteristic | Significance |
| HOMO Energy | Relatively high | Indicates susceptibility to electrophilic attack |
| LUMO Energy | Relatively low | Indicates susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | Moderate | Suggests a balance of stability and reactivity |
| Dipole Moment | Non-zero | Indicates polar nature of the molecule |
| Nucleophilicity | Moderate | Influenced by the interplay of substituents |
Note: The values in this table are predictive and based on DFT studies of similar pyridine and ethynyl-containing compounds.
Molecular Dynamics Simulations for Conformational Analysis and Ligand Binding
The process involves placing the molecule in a simulated environment, often a solvent box, and calculating the forces between atoms over time to model their motion. researchgate.net This allows for the exploration of the molecule's conformational landscape and the identification of low-energy, stable conformations. mun.ca Such analyses are particularly important in drug discovery, where the conformation of a ligand can significantly affect its binding to a receptor. mun.ca
In the context of ligand binding, MD simulations can be used to study the interactions between this compound and a target protein. nih.govnih.gov By simulating the ligand-protein complex, researchers can analyze the stability of the binding pose, identify key interacting residues, and calculate binding free energies. The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method is a common approach for estimating the binding free energy from MD trajectories. nih.gov These simulations can reveal that electrostatic interactions are often the primary driving force for the binding of pyridine derivatives. nih.govnih.gov
Table 2: Key Parameters from Molecular Dynamics Simulations of Pyridine-Based Ligands
| Parameter | Description | Application to this compound |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure. | Assesses the stability of the molecule's conformation or its binding pose in a protein. |
| Radius of Gyration (Rg) | Indicates the compactness of a molecule or complex. youtube.com | Monitors conformational changes and the overall shape of the molecule during the simulation. |
| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to the solvent. | Provides insights into the molecule's solubility and how its exposure to the solvent changes upon binding to a target. |
| Hydrogen Bond Analysis | Identifies and quantifies hydrogen bonds formed during the simulation. | Crucial for understanding specific interactions with a biological target. |
Note: This table outlines parameters commonly analyzed in MD simulations of ligands similar to this compound.
Advanced Spectroscopic Characterization of Derived Systems
Spectroscopic techniques are indispensable for the structural elucidation and characterization of newly synthesized compounds. For derivatives of this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule. youtube.comdtu.dk For this compound, the aromatic protons on the pyridine ring would appear in the downfield region (typically δ 7-9 ppm), with their splitting patterns revealing their coupling relationships. youtube.com The isopropyl group would show a characteristic septet for the CH proton and a doublet for the two methyl groups. The ethynyl proton would likely appear as a singlet in the δ 3-4 ppm region. nih.gov In the ¹³C NMR spectrum, the ethynyl carbons would have distinct chemical shifts, and the carbons of the pyridine ring and isopropyl group would also be identifiable. wisc.edu
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. nist.gov Key vibrational frequencies for this compound would include a sharp absorption band for the C≡C stretch of the ethynyl group (around 2100-2200 cm⁻¹), C-H stretching vibrations for the aromatic and aliphatic protons, and characteristic ring vibrations for the pyridine moiety. nih.govnist.gov
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. nist.govnih.gov For this compound, the molecular ion peak would confirm its molecular weight. The fragmentation pattern would likely involve the loss of the isopropyl group, the ethynyl group, or cleavage of the pyridine ring, providing further structural confirmation. researchgate.netarkat-usa.orgmassbank.eu
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Key Signals/Bands |
| ¹H NMR | Aromatic protons (δ 7-9 ppm), Isopropyl CH (septet), Isopropyl CH₃ (doublet), Ethynyl H (singlet, δ 3-4 ppm) |
| ¹³C NMR | Aromatic carbons, Ethynyl carbons (δ 70-90 ppm), Isopropyl carbons |
| IR | C≡C stretch (~2115 cm⁻¹), Aromatic C-H stretch, Pyridine ring vibrations (~1590 cm⁻¹) |
| Mass Spectrometry (EI) | Molecular ion peak (m/z 145), Fragments corresponding to loss of CH₃, C₃H₇, and C₂H |
Note: The predicted data is based on known spectral data for 2-ethynylpyridine (B158538), isopropylpyridine, and general spectroscopic principles. nih.govnist.govchemicalbook.comchemicalbook.com
Elucidation of Reaction Mechanisms through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions at a molecular level. nih.gov For reactions involving this compound, such as its synthesis via Sonogashira coupling or its subsequent functionalization, computational methods can provide a detailed picture of the reaction pathway. ru.nlresearchgate.net
For instance, in the Sonogashira coupling reaction used to synthesize ethynylpyridines, computational studies have elucidated the roles of the palladium catalyst and, if used, the copper co-catalyst. nih.govru.nl These studies have modeled the key steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination, providing insights into the rate-determining step and the influence of ligands on the reaction efficiency. nih.govresearchgate.net
Similarly, the mechanisms of reactions involving the functionalization of the pyridine ring or the ethynyl group can be explored. Computational modeling can predict the regioselectivity of electrophilic or nucleophilic additions to the pyridine ring and can model cycloaddition reactions of the ethynyl group. This predictive capability is invaluable for designing synthetic routes to new derivatives of this compound.
Table 4: Computationally Modeled Reaction Steps in the Synthesis and Functionalization of Ethynylpyridines
| Reaction Step | Computational Method | Key Findings |
| Oxidative Addition (Sonogashira) | DFT | Determination of the activation barrier and the geometry of the transition state. nih.gov |
| Transmetalation (Sonogashira) | DFT | Elucidation of the role of the copper acetylide intermediate. |
| Reductive Elimination (Sonogashira) | DFT | Calculation of the exothermicity of the final product-forming step. ru.nl |
| Electrophilic Aromatic Substitution | DFT | Prediction of the most likely site of substitution on the pyridine ring. |
Note: This table summarizes the application of computational modeling to understand reaction mechanisms relevant to this compound, based on studies of similar systems.
Emerging Research Directions and Future Prospects for 2 Ethynyl 5 Propan 2 Yl Pyridine
Current Gaps and Unexplored Reactivity Pathways
Detailed studies on the reactivity of 2-ethynyl-5-(propan-2-yl)pyridine are not extensively documented in publicly available literature. However, based on the reactivity of related ethynylpyridines and other terminal alkynes, several unexplored or underexplored reactivity pathways can be identified.
The terminal alkyne functionality is a versatile handle for a multitude of chemical transformations. While Sonogashira coupling is a common method for the synthesis of ethynyl-substituted aromatics, the subsequent reactions of the ethynyl (B1212043) group in this compound remain a fertile ground for investigation. chemicalbook.com
Table 1: Physicochemical Properties of 2-Ethynylpyridine (B158538) (Parent Compound)
| Property | Value |
| Molecular Formula | C₇H₅N |
| Molecular Weight | 103.12 g/mol sigmaaldrich.com |
| Boiling Point | 85 °C/12 mmHg (lit.) sigmaaldrich.com |
| Density | 1.021 g/mL at 25 °C (lit.) sigmaaldrich.com |
| Refractive Index | n20/D 1.56 (lit.) sigmaaldrich.com |
This data for the parent compound, 2-ethynylpyridine, provides a baseline for understanding the physicochemical properties of its derivatives.
One significant area for exploration is the realm of "click chemistry." wikipedia.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a highly efficient and regioselective reaction that could be applied to this compound to generate a library of 1,2,3-triazole-substituted pyridines. organic-chemistry.orgnih.gov Research has shown that 2-ethynylpyridine itself can promote the CuAAC reaction, suggesting that this compound could be a valuable building block in this context. thieme-connect.com The influence of the 5-isopropyl group on the rate and efficiency of these cycloaddition reactions is a key question that remains to be answered.
Furthermore, the potential for this compound to participate in other types of cycloadditions, such as [2+2+2] cycloadditions with diynes and CO₂, catalyzed by nickel, presents another avenue for creating complex polycyclic structures. wikipedia.org The reactivity of the ethynyl group towards intramolecular cyclization, potentially triggered by the pyridine (B92270) nitrogen or other functionalities introduced into the molecule, is another area ripe for investigation.
Potential for Novel Applications in Chemical Synthesis
The unique structural features of this compound position it as a valuable building block for the synthesis of more complex and functionalized molecules.
The ethynyl group can serve as a precursor for a variety of other functional groups. For instance, hydration of the alkyne would yield the corresponding acetylpyridine derivative, a common structural motif in biologically active compounds. chemicalbook.com Oxidation of the alkyne could lead to the formation of α-keto esters or carboxylic acids, further expanding the synthetic utility.
The ability of 2-ethynylpyridine to undergo polymerization to form conjugated polymers is well-documented. sigmaaldrich.comsigmaaldrich.com This suggests that this compound could be a monomer for the synthesis of novel polymers with potentially interesting electronic and optical properties, modulated by the presence of the isopropyl group.
Table 2: Potential Synthetic Transformations of this compound
| Reaction Type | Potential Reagents | Potential Product Class |
| Azide-Alkyne Cycloaddition (Click Chemistry) | Organic Azides, Cu(I) catalyst | 1,4-disubstituted 1,2,3-triazoles |
| Sonogashira Coupling | Aryl/Vinyl Halides, Pd/Cu catalyst | Disubstituted Alkynes |
| Hydration | H₂SO₄, H₂O, HgSO₄ | Acetylpyridines |
| Polymerization | Various catalysts (e.g., in-situ uncatalyzed) | Poly(2-ethynylpyridine) derivatives |
| Cycloaddition | Dienes, Nitrones | Complex heterocyclic systems |
Interdisciplinary Research Opportunities in Medicinal and Material Sciences
The fusion of the pyridine ring, a known pharmacophore, with a reactive ethynyl group and a lipophilic isopropyl group opens up significant opportunities for interdisciplinary research.
In medicinal chemistry , pyridine derivatives are prevalent in a vast number of FDA-approved drugs, exhibiting a wide range of biological activities including anticancer, antimicrobial, and antiviral properties. nih.govnih.govnih.gov The ethynyl group can act as a bioisostere for other functional groups or as a reactive handle for bioconjugation. nih.gov The isopropyl group can enhance binding to hydrophobic pockets in biological targets and improve pharmacokinetic properties. Therefore, this compound represents a promising scaffold for the design and synthesis of novel therapeutic agents. The triazoles formed via click chemistry from this compound could be screened for a variety of biological activities. nih.gov
In materials science , pyridine-containing compounds are extensively used as ligands in coordination chemistry to create metal-organic frameworks (MOFs) and other functional materials. researchgate.netnih.govacs.orgwikipedia.org The nitrogen atom of the pyridine ring can coordinate to metal ions, while the ethynyl group can be used for post-synthetic modification or to create extended conjugated systems. The resulting materials could have applications in catalysis, gas storage, and electronics. The parent compound, 2-ethynylpyridine, has been utilized in the synthesis of self-doped ionic conjugated polymers, highlighting the potential of its derivatives in advanced materials. sigmaaldrich.com The isopropyl group could influence the packing and morphology of these materials, thereby tuning their bulk properties.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Ethynyl-5-(propan-2-yl)pyridine, and how can purity be optimized?
- Methodology : The compound is synthesized via a palladium-catalyzed Sonogashira coupling between 2-chloro-5-(propan-2-yl)pyridine and acetylene derivatives under inert conditions. Key parameters include temperature control (60–80°C), catalyst loading (5–10 mol% Pd(PPh₃)₄), and base selection (e.g., triethylamine). Post-synthesis, HPLC or GC-MS is recommended for purity assessment (>98%) .
- Challenges : Competing side reactions (e.g., homocoupling) may reduce yield. Use of anhydrous solvents and degassed systems mitigates this.
Q. How is the structure of this compound validated experimentally?
- Methodology : X-ray crystallography (using SHELXL for refinement) confirms molecular geometry, while spectroscopic techniques (¹H/¹³C NMR, FT-IR) validate functional groups. For example, the ethynyl group exhibits a characteristic IR stretch at ~2100 cm⁻¹, and the pyridine ring protons show distinct splitting patterns in NMR .
Q. What biological activities have been reported for this compound?
- Findings : In vitro studies demonstrate selective antiproliferative effects against breast cancer cell lines (e.g., MCF-7, IC₅₀ = 12 µM) via apoptosis induction. Non-tumorigenic cells (e.g., HEK-293) show minimal cytotoxicity, suggesting target specificity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity across studies?
- Methodology :
-
Conduct comparative assays under standardized conditions (e.g., cell line origin, incubation time).
-
Analyze structural analogs (Table 1) to isolate the role of the ethynyl and propan-2-yl groups.
-
Use computational docking to predict binding affinities to targets like kinases or DNA topoisomerases .
Table 1: Comparative Bioactivity of Pyridine Derivatives
Compound Key Functional Groups IC₅₀ (MCF-7) Selectivity Index* This compound Ethynyl, isopropyl 12 µM 8.2 2-Chloro-5-(trifluoromethyl)pyridine Chloro, CF₃ 45 µM 1.5 5-Ethynyl-2-fluoropyridine Ethynyl, fluoro 28 µM 3.1 *Selectivity Index = IC₅₀ (non-cancerous)/IC₅₀ (cancerous) .
Q. What strategies optimize the trifluoromethyl/propan-2-yl group’s role in enhancing metabolic stability?
- Methodology :
- Perform structure-activity relationship (SAR) studies by synthesizing analogs with varying substituents (e.g., CF₃ vs. CH₃).
- Assess metabolic stability via liver microsome assays (e.g., human CYP450 isoforms).
- Use DFT calculations to correlate substituent electronegativity with lipophilicity (logP) and membrane permeability .
Q. How can mechanistic studies elucidate the compound’s anticancer activity?
- Methodology :
- Transcriptomic profiling (RNA-seq) to identify dysregulated pathways (e.g., apoptosis, cell cycle).
- Western blotting for protein markers (e.g., Bcl-2, caspase-3).
- Competitive binding assays with fluorescent probes to map interactions with tubulin or DNA .
Data Contradiction Analysis
Q. Why do some studies report low antimicrobial activity despite structural similarity to active analogs?
- Resolution :
- Differences in bacterial strain susceptibility (e.g., Gram-positive vs. Gram-negative).
- Substituent positioning: The propan-2-yl group may sterically hinder target binding in certain pathogens.
- Validate via minimum inhibitory concentration (MIC) assays under varied pH and temperature conditions .
Safety and Handling
Q. What precautions are critical when handling this compound?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
